

# GSK2556286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2556286 |           |
| Cat. No.:            | B1650843   | Get Quote |

A comparative guide for researchers on the efficacy of **GSK2556286** against clinical isolates of Mycobacterium tuberculosis, its unique mechanism of action, and its performance against other anti-tubercular agents.

**GSK2556286** is a novel, orally active small molecule that has demonstrated significant promise as a preclinical candidate for the treatment of tuberculosis (TB).[1][2] It exhibits a unique cholesterol-dependent mechanism of action, showing potent activity against Mycobacterium tuberculosis within infected macrophages and in extracellular environments containing cholesterol.[1][3][4][5][6] This guide provides a comprehensive overview of its efficacy against a range of clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, and compares its performance with established anti-TB drugs.

#### **Efficacy Against Clinical Isolates of M. tuberculosis**

**GSK2556286** has shown consistent in vitro activity against a diverse panel of M. tuberculosis clinical isolates. Its efficacy is notably dependent on the presence of cholesterol, a crucial carbon source for M. tuberculosis during infection.

Table 1: In Vitro Activity of **GSK2556286** Against M. tuberculosis Strains



| Strain/Isolat<br>e Panel                                | No. of<br>Isolates | MIC Range<br>(μΜ) | МІС90 (μМ) | Culture<br>Condition                 | Reference |
|---------------------------------------------------------|--------------------|-------------------|------------|--------------------------------------|-----------|
| Clinical<br>Isolates (DS,<br>MDR, XDR)<br>& Lab Strains | 48                 | 0.3 - 1.4         | 1.2        | Cholesterol-<br>containing<br>medium | [1][3]    |
| H37Rv (Lab<br>Strain)                                   | -                  | >125              | -          | Glucose<br>medium                    | [7]       |
| H37Rv (Lab<br>Strain)                                   | -                  | 2.12 (IC50)       | -          | Cholesterol-<br>containing<br>medium | [7]       |
| Erdman (Lab<br>Strain)                                  | -                  | >50               | -          | Glucose<br>medium                    | [7]       |
| Erdman (Lab<br>Strain)                                  | -                  | 0.71 (IC50)       | -          | Cholesterol-<br>containing<br>medium | [7]       |
| M. africanum<br>& M. bovis                              | 2                  | -                 | -          | Cholesterol-<br>containing<br>medium | [1][3]    |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. DS: Drug-sensitive. MDR: Multidrug-resistant. XDR: Extensively drug-resistant.

A key finding is that **GSK2556286** demonstrates no cross-resistance with existing antitubercular drugs, making it a valuable candidate for treating drug-resistant TB.[3][4][5][6][8]

## Intracellular and In Vivo Efficacy

**GSK2556286** was identified through a high-throughput screening of compounds that inhibit the growth of M. tuberculosis within human macrophages.[3][4] It exhibits potent intracellular activity with a 50% inhibitory concentration (IC50) of 0.07  $\mu$ M in THP-1 macrophage-like cells. [3][4][5][6][7][8]



In vivo studies using murine models of chronic TB infection have demonstrated the bactericidal effect of **GSK2556286**.[7] In BALB/c and C3HeB/FeJ mice, oral administration of **GSK2556286** resulted in a significant reduction in bacterial load in the lungs.[7]

### **Comparison with Other Anti-Tuberculosis Drugs**

**GSK2556286** has been evaluated in combination with other anti-TB drugs, showing potential to shorten treatment durations.

Table 2: Efficacy of **GSK2556286** in Combination Therapy (BALB/c Mouse Model)

| Treatment Regimen                              | Duration | Outcome                                                 | Reference |
|------------------------------------------------|----------|---------------------------------------------------------|-----------|
| GSK2556286 + Bedaquiline (B) + Pretomanid (Pa) | 2 months | Significantly increased efficacy compared to BPa alone. | [1][3]    |
| GSK2556286 + BPa<br>or BPaL                    | 4 months | Lower proportions of mice relapsing compared to RHZ.    | [7]       |

BPaL: Bedaquiline + Pretomanid + Linezolid. RHZ: Rifampicin + Isoniazid + Pyrazinamide.

#### **Mechanism of Action**

**GSK2556286** targets the cholesterol catabolism pathway of M. tuberculosis.[9] It acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c.[7][10][11][12] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits cholesterol metabolism, a process vital for the bacterium's survival within the host.[7][10][11][12] Spontaneous resistant mutants to **GSK2556286** have shown mutations in the cya gene (Rv1625c), confirming its role in the drug's mechanism of action.[3]

## **Experimental Protocols**

Minimum Inhibitory Concentration (MIC) Determination against Clinical Isolates



The MIC of **GSK2556286** against a panel of M. tuberculosis clinical isolates was determined using a broth microdilution method.[1]

- Bacterial Culture:M. tuberculosis strains were grown in 7H9 medium supplemented with bovine serum albumin, Tyoxapol, and cholesterol as the sole carbon source to an optical density (OD) of 0.2-0.6.[1]
- Inoculum Preparation: The bacterial suspension was prepared and added to microtiter plates.[13]
- Drug Concentration: The plates contained serial dilutions of GSK2556286.
- Incubation: Plates were incubated, and the extent of bacterial growth was determined.[13]
- MIC Determination: The MIC was defined as the lowest drug concentration that inhibited at least 90% of bacterial growth.[1][3]

#### **Intracellular Activity Assay**

The intracellular activity of **GSK2556286** was assessed using M. tuberculosis-infected THP-1 human macrophage-like cells.

- Cell Culture and Infection: Differentiated THP-1 cells were infected with M. tuberculosis.
- Compound Addition: Various concentrations of GSK2556286 were added to the infected cells.
- Incubation: The cells were incubated to allow for drug action.
- IC50 Determination: The 50% inhibitory concentration (IC50), the concentration at which 50% of bacterial growth is inhibited, was determined.[3][4][5][6][8]

#### **Visualizing the Experimental Workflow**

The following diagram illustrates the general workflow for evaluating the efficacy of **GSK2556286** against M. tuberculosis.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating the efficacy of GSK2556286.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [GSK2556286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1650843#gsk2556286-efficacy-against-clinical-isolates-of-m-tuberculosis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com